(5Z)-5-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that features a combination of imidazole, pyrazole, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyrazole and furan moieties. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal and ammonia, followed by further functionalization.
Introduction of the Pyrazole Group: This involves the reaction of hydrazine with an appropriate diketone.
Attachment of the Furan Ring: This step typically involves the use of a furan derivative and appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving imidazole and pyrazole derivatives.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole and furan rings may also contribute to its biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another complex molecule with multiple nitrogen-containing rings.
Uniqueness
4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE is unique due to its combination of imidazole, pyrazole, and furan rings, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N5O5S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H21N5O5S/c1-29-18-5-4-13(7-14(18)10-23-11-15(9-21-23)25(27)28)8-17-19(26)24(20(31)22-17)12-16-3-2-6-30-16/h4-5,7-9,11,16H,2-3,6,10,12H2,1H3,(H,22,31)/b17-8- |
InChI Key |
MLVFZNPEZBZVMN-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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